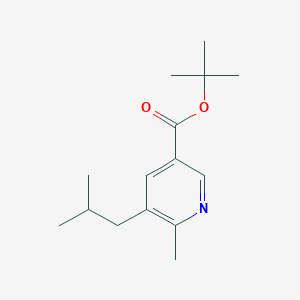













|
REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:15])[C:7]1[CH:12]=[C:11](Cl)[C:10]([CH3:14])=[N:9][CH:8]=1)([CH3:4])([CH3:3])[CH3:2].CN1C(=O)CCC1.[CH2:23]([Mg]Br)[CH:24]([CH3:26])[CH3:25].C[Mg]Br>C1COCC1>[C:1]([O:5][C:6](=[O:15])[C:7]1[CH:12]=[C:11]([CH2:23][CH:24]([CH3:26])[CH3:25])[C:10]([CH3:14])=[N:9][CH:8]=1)([CH3:4])([CH3:3])[CH3:2]
|


|
Name
|
|
|
Quantity
|
3.09 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(C1=CN=C(C(=C1)Cl)C)=O
|
|
Name
|
Fe(acac)3
|
|
Quantity
|
719 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.95 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCCC1=O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)[Mg]Br
|
|
Name
|
|
|
Quantity
|
13.6 mmol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
Fe(acac)3
|
|
Quantity
|
719 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Br
|
|
Name
|
|
|
Quantity
|
13.6 mmol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
is slowly warmed to rt
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is cooled again at −70° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
The dark green mixture is slowly warmed to rt
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 15 h
|
|
Duration
|
15 h
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is carefully quenched with 0.7 N aq. HCl (150 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture is extracted with EA (6×60 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
extracts are dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by reversed phase MPLC
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(C1=CN=C(C(=C1)CC(C)C)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.5 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |